4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine
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Overview
Description
4-(6-Methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine is a synthetic compound with a molecular formula of C12H11N3OS and a molecular weight of 245.3 g/mol . This compound features an indole ring substituted with a methoxy group at the 6-position and a thiazole ring at the 2-position. It is primarily used in proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route starts with 6-methoxyindole, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cyclization to form the thiazole ring . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound . Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-(6-hydroxy-1H-indol-3-yl)-1,3-thiazol-2-amine.
Reduction: Formation of 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazolidine.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
4-(6-Methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. It has been shown to bind to the colchicine binding site on tubulin, inhibiting tubulin polymerization and thus disrupting microtubule dynamics . This mechanism is particularly relevant in its anticancer activity, as it can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(6-Methoxy-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)propen-2-en-1-one: Another compound with a methoxy-substituted indole ring, known for its anticancer activity.
Methanone, (6-methoxy-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)-: A compound with similar structural features but different functional groups.
Uniqueness
4-(6-Methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine is unique due to its combination of an indole and thiazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds .
Properties
IUPAC Name |
4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-16-7-2-3-8-9(5-14-10(8)4-7)11-6-17-12(13)15-11/h2-6,14H,1H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQWROWIGUGMDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C3=CSC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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